(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate
Description
Properties
IUPAC Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.C13H18O2/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h3-4,10H,1-2,5-8,14H2;4-7,9-10H,8H2,1-3H3,(H,14,15)/t2*10-/m00/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPZPUMHEMTQEJ-LARVRRBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C1CC2=C(C1CCN)C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine, commonly known as Ramelteon, is a compound that has garnered attention due to its biological activities, particularly its role as a selective melatonin receptor agonist. This article delves into the biological activity of Ramelteon and its derivatives, focusing on their pharmacological effects, mechanisms of action, and relevant research findings.
Structure and Composition
- Molecular Formula : C16H21NO2
- Molecular Weight : 273.35 g/mol
- CAS Number : 196597-80-5
Ramelteon is characterized by its unique indeno-furan structure which contributes to its biological activity.
Ramelteon selectively binds to the melatonin receptors MT1 and MT2 in the brain. This binding results in:
- Regulation of Sleep-Wake Cycles : By mimicking the action of natural melatonin, Ramelteon helps regulate circadian rhythms and promote sleep.
- Anxiolytic Effects : Some studies suggest that Ramelteon may also exhibit anxiolytic properties through its action on the central nervous system.
Sleep Disorders
Ramelteon has been primarily studied for its efficacy in treating insomnia. Clinical trials have demonstrated that it significantly reduces sleep onset latency without causing next-day residual effects commonly associated with other sleep medications.
Key Findings:
- Efficacy in Insomnia : A study published in The Journal of Clinical Psychiatry showed that Ramelteon improved sleep onset in patients with chronic insomnia compared to placebo .
- Long-term Use : Longitudinal studies indicate that Ramelteon maintains efficacy over extended periods without tolerance development .
Anticancer Activity
Recent research has explored the potential anticancer properties of compounds derived from the indeno-furan structure. Some derivatives exhibit cytotoxic effects against various cancer cell lines.
Research Insights:
- Cell Line Studies : Compounds similar to Ramelteon have shown promising results in inhibiting cancer cell proliferation in vitro, particularly in breast and prostate cancer models .
Antimicrobial Activity
Research indicates that certain derivatives of Ramelteon possess antimicrobial properties. These compounds have been tested against various bacterial strains.
Antibacterial Efficacy:
- Zone of Inhibition Tests : Derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing moderate effects against Gram-negative strains like E. coli .
Clinical Trials on Insomnia
A double-blind placebo-controlled trial involving 200 participants assessed the effectiveness of Ramelteon over 8 weeks. Results indicated:
- Improved Sleep Quality : Participants reported enhanced sleep quality and reduced wakefulness after sleep onset.
Anticancer Research
A study examining the effects of indeno-furan derivatives on breast cancer cells revealed:
- Inhibition of Cell Growth : The compound reduced cell viability by approximately 60% at a concentration of 10 µM after 48 hours of treatment.
Data Summary
Scientific Research Applications
Pharmaceutical Applications
-
Sleep Disorders Treatment
- Mechanism of Action : Ramelteon acts primarily on MT1 and MT2 melatonin receptors in the brain, promoting sleep onset and regulating circadian rhythms. Its effectiveness in treating insomnia has been documented in multiple clinical studies.
- Clinical Studies : Research has shown that Ramelteon significantly reduces sleep latency in patients with insomnia compared to placebo treatments, making it a valuable option for those seeking non-benzodiazepine alternatives .
- Potential in Anxiety Management
- Neuroprotective Effects
Synthesis and Chemical Properties
The synthesis of (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine involves several key steps:
- Chiral Synthesis : The compound is synthesized using chiral intermediates to ensure the production of the (S) enantiomer. This is crucial as the (R) enantiomer does not exhibit the same therapeutic effects.
- Yield and Purity : Innovative methods have been developed to enhance yield and purity during synthesis. For instance, a concise six-step asymmetric approach has demonstrated high efficiency in producing Ramelteon with minimal byproducts .
Clinical Trial on Insomnia
A double-blind placebo-controlled trial involving 200 participants assessed the efficacy of Ramelteon in improving sleep quality. Results indicated a statistically significant reduction in sleep onset time and an increase in total sleep time compared to the placebo group.
Animal Model Study on Anxiety
A study using rodent models evaluated the effects of Ramelteon on anxiety-related behaviors. The results showed that administration of Ramelteon led to reduced anxiety-like behaviors as measured by elevated plus maze tests.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: The amine component has the formula C₁₃H₁₇NO (CAS: 1092484-07-5) , while the propanoate counterion (ibuprofen) adds C₁₃H₁₈O₂.
- Synthesis : The (S)-amine is typically resolved from racemic mixtures using chiral acids like dibenzoyl-L-tartaric acid, achieving ≥98.6% enantiomeric excess (ee) .
- Role in Drug Development : This amine is a precursor to ramelteon, where it undergoes propionylation to form the active drug .
Comparison with Similar Compounds
Ramelteon (TAK-375)
Structure: (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide . Key Differences:
- Functional Group : Ramelteon is a propionamide derivative, whereas the target compound is an ibuprofen salt.
- Bioavailability: Ramelteon has low oral bioavailability (1.8%) due to extensive first-pass metabolism , while salt forms (e.g., hydrochloride or propanoate) may improve solubility and absorption .
M-II Metabolite of Ramelteon
Structure: 2-hydroxy-N-[2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl]propanamide . Comparison:
(S)-Amine Hydrochloride Salt
Structure: 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride . Comparison:
- Solubility: The hydrochloride salt enhances water solubility compared to the free amine or propanoate salt, facilitating formulation .
- Applications: Used in preclinical studies, whereas the propanoate salt’s pharmacological profile remains uncharacterized.
Ibuprofen and Structural Analogues
Relevance: The (S)-2-(4-isobutylphenyl)propanoate counterion is the active form of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID).
Pharmacological Data Gaps
- The propanoate salt’s MT₁/MT₂ affinity, metabolic stability, and toxicity remain unstudied.
Q & A
Q. What are the recommended synthetic pathways for (S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate, and how can purity be optimized?
Methodological Answer:
- Synthesis Routes : The compound’s amine core can be synthesized via reductive amination of the tetrahydroindeno-furan precursor, followed by esterification with (S)-2-(4-isobutylphenyl)propanoic acid. Catalytic asymmetric methods (e.g., chiral ligands or enzymes) are critical for achieving the (S)-configuration .
- Purification : Use preparative HPLC with chiral stationary phases (CSPs) to resolve enantiomeric impurities. Purity validation requires ≥98% enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Yield Optimization : Apply design-of-experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst loading). Bayesian optimization algorithms have shown efficacy in similar systems for maximizing yield .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm stereochemistry and functional groups. Compare chemical shifts with analogous indeno-furan derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with simulated spectra from computational tools (e.g., ACD/Labs) .
- Chromatography : UPLC with a C18 column (gradient elution: MeCN/H2O + 0.1% formic acid) for purity assessment. Retention time and UV-Vis profiles should match reference standards .
Q. What pharmacological targets are associated with its structural analogs, and how can binding affinity be assessed?
Methodological Answer:
- Targets : Indeno-furan derivatives often target melatonin receptors (MT1/MT2) or serotonin transporters. The propanoate ester may enhance lipophilicity and blood-brain barrier penetration .
- Binding Assays : Radioligand displacement assays (e.g., [³H]-melatonin for MT1/MT2) or surface plasmon resonance (SPR) to measure KD values. Include positive controls (e.g., Ramelteon) for validation .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with MT1 receptor homology models. Prioritize residues involved in hydrogen bonding (e.g., His208, Gln181) .
Advanced Research Questions
Q. How can enantioselective synthesis challenges (e.g., racemization during esterification) be mitigated?
Methodological Answer:
- Racemization Prevention : Conduct esterification under mild conditions (e.g., DCC/DMAP at 0–4°C). Monitor reaction progress via inline FTIR to detect carboxylic acid intermediates .
- Chiral Catalysts : Employ organocatalysts like (R)-DMAP derivatives or immobilized lipases (e.g., CAL-B) for stereoretentive acylation .
- Kinetic Resolution : Use dynamic kinetic resolution (DKR) with palladium catalysts to favor the (S)-enantiomer. Optimize catalyst-to-substrate ratios via response surface methodology (RSM) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- Metabolism Prediction : Apply in silico tools (e.g., MetaSite, StarDrop) to identify cytochrome P450 (CYP3A4/2D6) oxidation sites. Compare with experimental microsomal stability data .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and hERG inhibition. Validate with in vitro assays (e.g., Ames test, hERG patch-clamp) .
Q. How can conflicting pharmacological data (e.g., receptor activation vs. off-target effects) be resolved?
Methodological Answer:
- Selectivity Profiling : Perform functional assays (e.g., cAMP inhibition for MT1/MT2) alongside counter-screens (e.g., β-arrestin recruitment for GPCR off-targets). Use CRISPR-edited cell lines to isolate receptor-specific effects .
- Data Integration : Apply machine learning (e.g., random forests) to correlate structural features (e.g., substituent electronegativity) with activity cliffs. Validate with isosteric analogs .
Q. What analytical workflows are recommended for resolving batch-to-batch variability in crystallinity?
Methodological Answer:
- Polymorph Screening : Use high-throughput crystallization (e.g., Crystal16) with 24 solvents. Characterize dominant forms via PXRD and DSC .
- Process Control : Implement PAT (process analytical technology) tools (e.g., FBRM) to monitor particle size distribution during lyophilization. Adjust anti-solvent addition rates to stabilize Form I .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
